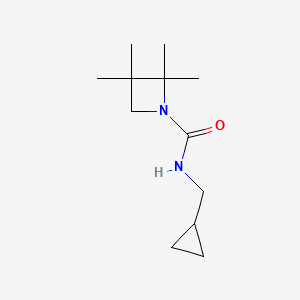
N-(cyclopropylmethyl)-2,2,3,3-tetramethylazetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclopropylmethyl)-2,2,3,3-tetramethylazetidine-1-carboxamide, also known as CTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTM is a cyclic amide that contains an azetidine ring and a cyclopropylmethyl group, making it a unique and versatile molecule.
Wissenschaftliche Forschungsanwendungen
Anticancer and Antimicrobial Applications
Research has focused on the synthesis of new compounds bearing the N-cyclopropylmethyl moiety for potential anticancer and antimicrobial applications. For example, the facile synthesis of indole-pyrimidine hybrids bearing substituted 2-amino pyrimidine moiety at position-3 of the indole ring, which includes N-cyclopropyl derivatives, has demonstrated promising anticancer activity against HeLa, HepG2, and MCF-7 cancer cells, with certain molecules showing more than 70% growth inhibition. Additionally, these compounds have shown potent antimicrobial activity, particularly those with fluoro/chloro groups, highlighting the significance of substituent groups on the pyrimidine ring in enhancing their inhibitory activity, while displaying negligible toxicity to benign cells (Gokhale, N., Dalimba, U., & Kumsi, Manjunatha, 2017).
Synthesis and Biological Activity
The synthesis of functionalized amino acid derivatives, including those with the cyclopropyl group, has been explored for designing new anticancer agents. Compounds synthesized have been evaluated for their cytotoxicity against human cancer cell lines, with some showing interesting cytotoxicity in ovarian and oral cancers. This demonstrates the potential utility of incorporating the cyclopropyl group into amino acid derivatives for anticancer agent design (Kumar, Vivek et al., 2009).
Chemical Synthesis and Structural Analysis
The synthesis of compounds with cyclopropyl α-amino acid-derived benzamides through intramolecular Pd-catalyzed functionalization has been reported. Such compounds are accessible in good to excellent yields without requiring silver or pivalate additives, demonstrating the versatility of cyclopropyl groups in facilitating complex chemical transformations (Ladd, Carolyn L. et al., 2016).
Antimicrobial Activity
Novel N-arylpyrazole-containing enaminones synthesized as key intermediates and further reactions leading to substituted pyridine derivatives have shown potent antimicrobial activity. This underscores the relevance of structural modifications, including cyclopropyl substitutions, in enhancing antimicrobial efficacy against various pathogens (Riyadh, S., 2011).
Wirkmechanismus
Target of Action
It’s known that this compound belongs to the class of organic compounds known as quinazolinamines . These are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups . Quinazolinamines are known to interact with various receptors and enzymes, influencing numerous biological processes .
Mode of Action
The presence of a n-phenethyl group in position 17 is highly favorable in terms of improved affinity and selectivity at the mop receptor, potent agonism, and antinociceptive efficacy .
Biochemical Pathways
It’s known that cyclopropane-containing compounds can be involved in various biochemical pathways . For instance, they can participate in the biosynthesis of cyclopropane fatty acids .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as fluoroquinolones, have been studied extensively . Fluoroquinolones are known for their broad-spectrum and excellent tissue penetration .
Result of Action
It’s known that compounds bearing a n-phenethyl group in position 17 exhibit a higher level of antibacterial activity .
Action Environment
It’s known that environmental factors can significantly impact the behavior and effects of chemical compounds .
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-2,2,3,3-tetramethylazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-11(2)8-14(12(11,3)4)10(15)13-7-9-5-6-9/h9H,5-8H2,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWGIHJAGGUFFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1(C)C)C(=O)NCC2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]amino]methyl]-benzoicacid2-propylhydrazide](/img/structure/B2880936.png)
![3-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B2880938.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(2,3,5,6-tetramethylbenzenesulfonamido)propanoate](/img/structure/B2880939.png)
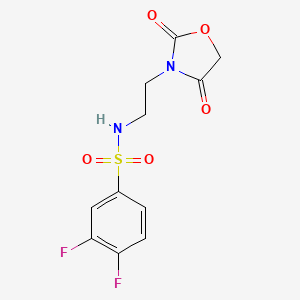
![N-(3,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2880943.png)
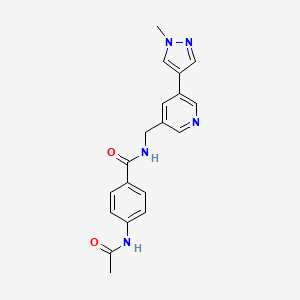
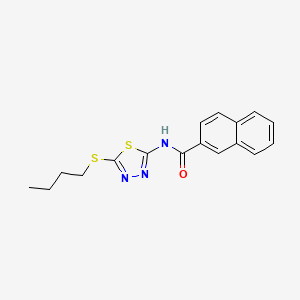
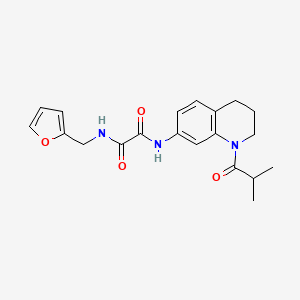
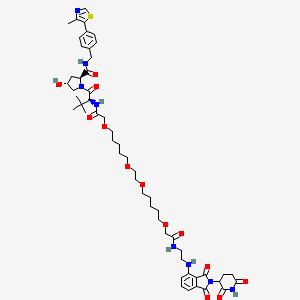
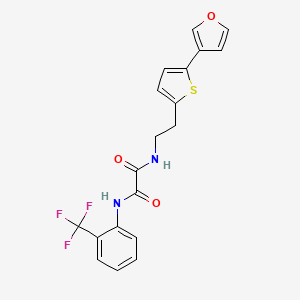
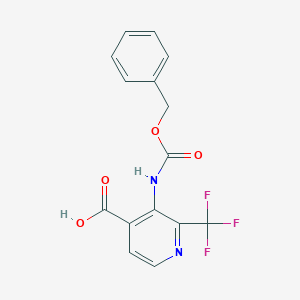
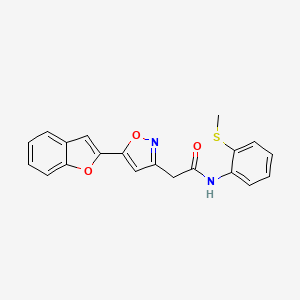
![2-methyl-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2880953.png)
![N'-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2880957.png)